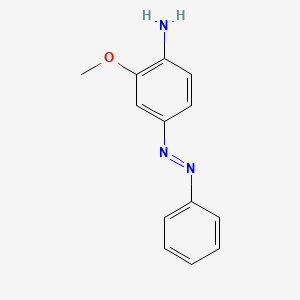

3-Methoxy-4-aminoazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141068. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Carcinogenicity Studies

- Mechanism of Action : Research indicates that 3-methoxy-4-aminoazobenzene undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic effects. The formation of DNA adducts is a critical factor in its carcinogenic potential .

- Case Study : In studies involving rat models, this compound was shown to induce tumor formation when administered over extended periods. The compound's ability to form multiple DNA adducts correlates with its higher carcinogenicity compared to related compounds .

2. Mutagenicity Assessments

- Experimental Findings : The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium TA98 assay, demonstrating significant mutagenic activity. This activity was linked to the compound's metabolic activation through cytochrome P450 enzymes .

- Comparative Analysis : Studies comparing this compound with other methoxy derivatives indicate that it produces a higher frequency of mutations due to its unique DNA interaction mechanisms .

3. Dye Synthesis

- Industrial Applications : The compound serves as a precursor for synthesizing various azo dyes used in textiles and other industries. Its ability to undergo azo coupling reactions makes it valuable for producing vibrant and stable dyes.

- Research Applications : In the field of chemistry, this compound is utilized in synthesizing more complex azo compounds that are studied for their potential applications in biological systems and materials science.

Table 1: Comparison of Biological Activities of Related Azo Compounds

| Compound Name | Mutagenicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | DNA adduct formation leading to mutations |

| 2-Methoxy-4-aminoazobenzene | Yes | No | Reactive oxygen species generation |

| 4-Dimethylaminoazobenzene | Yes | Yes | Similar mechanism involving DNA interaction |

Table 2: Summary of Case Studies on Carcinogenicity

Potential Therapeutic Applications

Despite its known risks, ongoing research explores the potential therapeutic applications of azo compounds like this compound. Its ability to undergo photoisomerization may allow for applications in photodynamic therapy, where light-activated compounds are used to target cancer cells selectively.

Propriétés

Numéro CAS |

3544-23-8 |

|---|---|

Formule moléculaire |

C13H13N3O |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

2-methoxy-4-phenyldiazenylaniline |

InChI |

InChI=1S/C13H13N3O/c1-17-13-9-11(7-8-12(13)14)16-15-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

Clé InChI |

BQDAFHDHPLPCLC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

SMILES canonique |

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Key on ui other cas no. |

3544-23-8 |

Pictogrammes |

Irritant |

Synonymes |

3-MeO-AAB 3-methoxy-4-aminoazobenzene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.